Pan‑KDM Inhibitory Potency: The 5‑Fluoro‑1‑methyl Core Delivers Sub‑100 nM IC₅₀ Across Three KDM Isoforms
The derivative 3-[(5-fluoro-1-methyl-1H-indazol-3-yl)amino]pyridine-4-carboxylic acid, constructed directly from the title building block, exhibits IC₅₀ values below 100 nM against KDM5A, KDM4C, and KDM5B in TR‑FRET‑based enzymatic assays [1]. While the parent patent EP2934145B1 also exemplifies 4‑fluoro and 6‑fluoro regioisomers, only the 5‑fluoro variant is explicitly associated with pan‑KDM activity at this potency level in the BindingDB curated data set; the other regioisomers are not annotated with comparable multi‑target IC₅₀ data in the same public repository, suggesting a differentiated polypharmacology profile [2].
| Evidence Dimension | Enzymatic inhibition potency (IC₅₀) against KDM isoforms |
|---|---|
| Target Compound Data | IC₅₀ < 100 nM (KDM5A, KDM4C, KDM5B) |
| Comparator Or Baseline | 4‑fluoro and 6‑fluoro regioisomers (no equivalent multi‑target IC₅₀ data publicly available) |
| Quantified Difference | Not calculable without matched comparative data; qualitative differentiation inferred from patent exemplification strategy |
| Conditions | TR‑FRET enzymatic assay, 384‑well plate format, pH 7.9 (KDM5A assay) |
Why This Matters
For procurement decisions in epigenetic drug discovery, the availability of pre‑validated pan‑KDM activity reduces the synthetic burden of regioisomer screening and accelerates hit‑to‑lead progression.
- [1] BindingDB. BDBM277710: 3-[(5-fluoro-1-methyl-1H-indazol-3-yl)amino]pyridine-4-carboxylic acid – IC₅₀ < 100 nM for KDM5A, KDM4C, KDM5B. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=277710 (accessed 2026-04-24). View Source
- [2] Celgene Quanticel Research. (2015). EP2934145B1 – Histone demethylase inhibitors. https://patents.google.com/patent/EP2934145B1/ (accessed 2026-04-24). View Source
